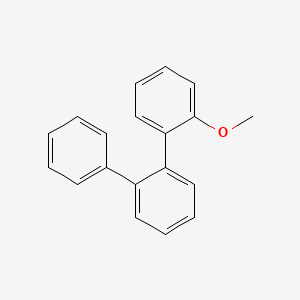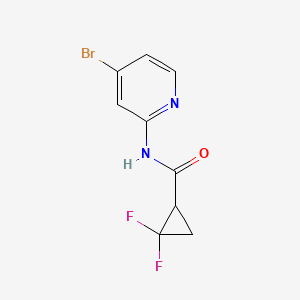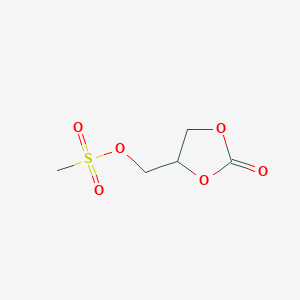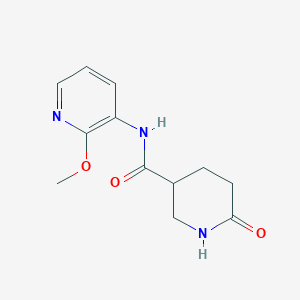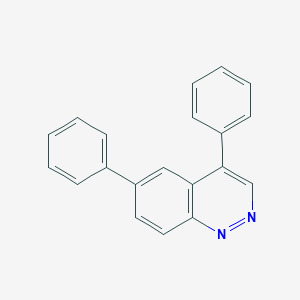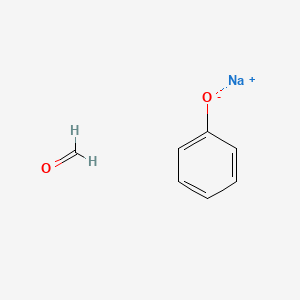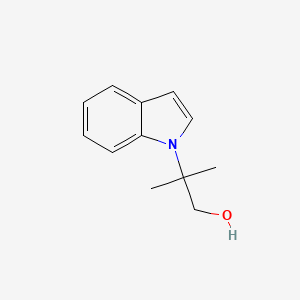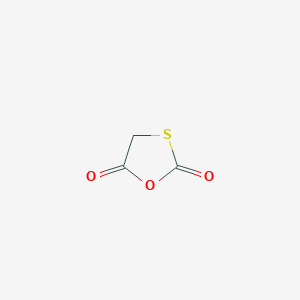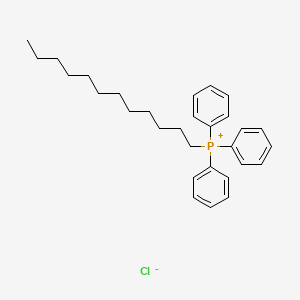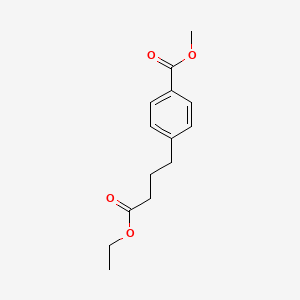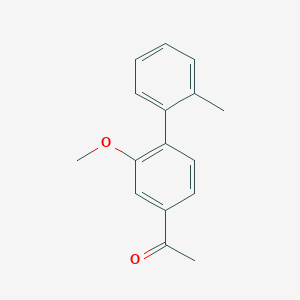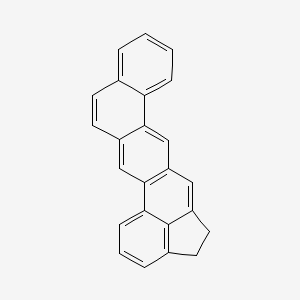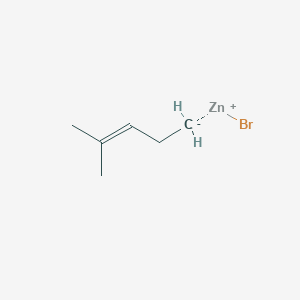
4-Methylpent-3-enylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylpent-3-enylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound commonly used in organic synthesis. This compound is part of the broader class of organozinc reagents, which are known for their utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
4-Methylpent-3-enylzinc bromide can be synthesized through the reaction of 4-methylpent-3-enyl bromide with zinc in the presence of THF. The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 4-methylpent-3-enyl bromide to the zinc suspension.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 4-methylpent-3-enylzinc bromide may involve larger-scale reactors and more controlled conditions to ensure high yield and purity. The process would include:
- Use of high-purity zinc and 4-methylpent-3-enyl bromide.
- Continuous monitoring of reaction parameters such as temperature, pressure, and concentration.
- Purification steps to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
4-Methylpent-3-enylzinc bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Transmetalation: Can transfer its organic group to other metals, such as palladium or copper, in catalytic cycles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles that react with 4-methylpent-3-enylzinc bromide.
Catalysts: Palladium or copper catalysts are often used in transmetalation reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
Alcohols: Formed from the nucleophilic addition to carbonyl compounds.
Coupled Products: Resulting from cross-coupling reactions facilitated by metal catalysts.
科学的研究の応用
4-Methylpent-3-enylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Biological Studies: Investigated for its potential interactions with biological molecules and pathways.
作用機序
The mechanism of action of 4-Methylpent-3-enylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the organic group, making it more reactive towards electrophiles. In transmetalation reactions, the zinc transfers the organic group to another metal, facilitating the formation of new bonds.
類似化合物との比較
Similar Compounds
4-Methylpent-3-enylmagnesium bromide: Another organometallic compound used in similar reactions but with magnesium instead of zinc.
4-Methylpent-3-enyllithium: A lithium-based reagent with higher reactivity compared to the zinc counterpart.
Uniqueness
4-Methylpent-3-enylzinc bromide is unique due to its moderate reactivity, which allows for controlled reactions with a variety of electrophiles. Its stability in THF makes it a versatile reagent in organic synthesis, offering a balance between reactivity and selectivity.
特性
分子式 |
C6H11BrZn |
|---|---|
分子量 |
228.4 g/mol |
IUPAC名 |
bromozinc(1+);2-methylpent-2-ene |
InChI |
InChI=1S/C6H11.BrH.Zn/c1-4-5-6(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
RTLLCKBHANOJQE-UHFFFAOYSA-M |
正規SMILES |
CC(=CC[CH2-])C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


